N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide is a complex organic compound that features an indole moiety, a piperazine ring, and a sulfonamide group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, inhibiting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: A compound with similar biological activities.
Uniqueness
N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide is unique due to its combination of an indole moiety, a piperazine ring, and a sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C16H22N4O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-methylindole-3-carbonyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C16H22N4O3S/c1-17(2)24(22,23)20-10-8-19(9-11-20)16(21)14-12-18(3)15-7-5-4-6-13(14)15/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
KNEZPDZIQYERHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.